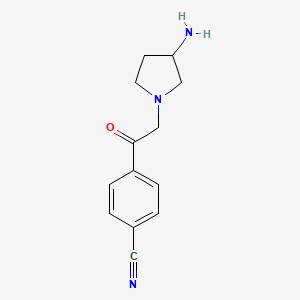![molecular formula C13H21N3O B1491658 1-乙基-3-(哌啶-3-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑 CAS No. 2098051-27-3](/img/structure/B1491658.png)
1-乙基-3-(哌啶-3-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑
描述
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
哌啶衍生物,例如“1-乙基-3-(哌啶-3-基)-1,4,6,7-四氢吡喃并[4,3-c]吡唑”,在医药行业发挥着重要作用 . 它们存在于二十多种药物类别中 . 这些化合物因其广泛的生物活性而被用于合成各种药物 .
抗癌应用
哌啶衍生物被用作抗癌剂 . 它们在抗增殖和抗转移方面对各种类型的癌症表现出良好的效果 .
抗病毒应用
基于哌啶的化合物也被用作抗病毒剂 . 它们的独特结构使它们能够干扰某些病毒的复制过程 .
抗疟疾应用
已发现这些化合物对疟疾的治疗有效 . 它们可以抑制导致疟疾的疟原虫的生长 .
抗菌和抗真菌应用
哌啶衍生物被用作抗菌和抗真菌剂 . 它们可以抑制各种类型细菌和真菌的生长 .
降压应用
这些化合物用于治疗高血压 . 它们可以帮助放松和扩张血管,从而降低血压 .
止痛和消炎应用
哌啶衍生物被用作止痛和消炎剂 . 它们可以帮助减轻身体的疼痛和炎症 .
抗阿尔茨海默病和抗精神病应用
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Pharmacokinetics
It’s known that the compound is a powder at room temperature .
Result of Action
Piperidine derivatives are known to have a broad range of pharmacological activities .
生化分析
Biochemical Properties
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole binds to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling .
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This modulation can influence mood, cognition, and behavior. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exhibiting immunomodulatory effects . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can prevent the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways . These interactions can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been studied over various time points. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of certain metabolic enzymes, leading to a decrease in its efficacy over time . Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of metabolic enzymes and receptors .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects without significant adverse effects . At higher doses, it can cause toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It is distributed to various tissues, with higher concentrations observed in the liver, kidneys, and brain. The localization and accumulation of the compound can influence its pharmacokinetics and pharmacodynamics.
属性
IUPAC Name |
1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKJOMNELPDCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



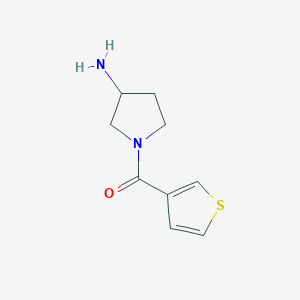
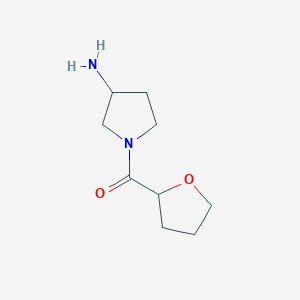

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)

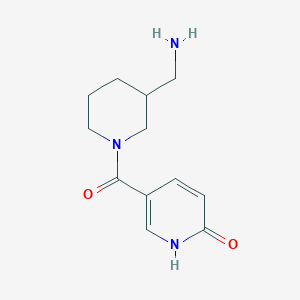
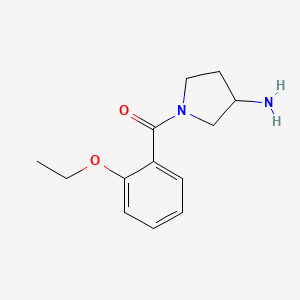
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
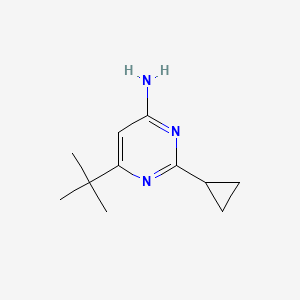
![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)
